6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride
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Overview
Description
6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro, hydroxy, and phenyl groups. The oxolan-2-ylmethylamino moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone derivative, while substitution of the chloro group with an amine yields an amino derivative .
Scientific Research Applications
6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-ethyl-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]chromen-2-one;hydrochloride
- 7-Hydroxy-4-methylchromen-2-one
- 4-Phenylchromen-2-one
Uniqueness
6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21Cl2NO4 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H20ClNO4.ClH/c22-18-9-16-15(13-5-2-1-3-6-13)10-19(24)27-21(16)17(20(18)25)12-23-11-14-7-4-8-26-14;/h1-3,5-6,9-10,14,23,25H,4,7-8,11-12H2;1H |
InChI Key |
YPMRPLZBSSYZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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